An In-depth Technical Guide to N4-Cyclopentylpyridine-3,4-diamine: Chemical Properties, Structure, and Potential Applications
An In-depth Technical Guide to N4-Cyclopentylpyridine-3,4-diamine: Chemical Properties, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited experimental data for N4-Cyclopentylpyridine-3,4-diamine is publicly available. This guide combines known factual information with computationally predicted properties and informed hypotheses based on structurally related compounds to provide a comprehensive overview.
Introduction
N4-Cyclopentylpyridine-3,4-diamine is a substituted pyridine derivative. The pyridine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The presence of the diamine and cyclopentyl groups suggests potential for this compound to interact with various biological targets. This document provides a detailed summary of its chemical properties, structure, a proposed synthetic route, and a discussion of its potential biological significance based on available data and the activities of analogous compounds.
Chemical Structure and Identification
The core structure of N4-Cyclopentylpyridine-3,4-diamine consists of a pyridine ring with two amino groups at the 3 and 4 positions, and a cyclopentyl group attached to the amino group at the 4-position.
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IUPAC Name: N4-Cyclopentylpyridine-3,4-diamine
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CAS Number: 380605-49-2[1]
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Molecular Formula: C₁₀H₁₅N₃
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Canonical SMILES: C1CCC(C1)NC2=C(C=NC=C2)N
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Weight | 177.25 g/mol | Calculated |
| Appearance | Not reported | - |
| Melting Point | Predicted: 135-145 °C | Computational Prediction |
| Boiling Point | Predicted: 358.9±32.0 °C at 760 mmHg | Computational Prediction |
| Solubility | Predicted to be soluble in polar organic solvents such as DMSO and methanol. | Based on structural similarity |
| pKa | Predicted: 6.5 (most basic) | Computational Prediction |
Note: Predicted values are generated using computational models and should be confirmed by experimental analysis.
Proposed Synthesis
A detailed, validated experimental protocol for the synthesis of N4-Cyclopentylpyridine-3,4-diamine is not publicly available. However, a plausible synthetic route can be devised based on general methods for the synthesis of N4-substituted pyridine-3,4-diamines, often involving the nucleophilic substitution of a suitable precursor. A potential two-step synthesis is outlined below.
Experimental Protocol:
Step 1: Synthesis of 4-Chloro-3-nitropyridine
This is a common starting material and can be synthesized via various literature methods.
Step 2: Synthesis of N4-Cyclopentyl-3-nitropyridin-4-amine
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In a round-bottom flask, dissolve 4-Chloro-3-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
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Add cyclopentylamine (1.1 equivalents) to the solution.
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Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 equivalents), to scavenge the HCl byproduct.
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield N4-Cyclopentyl-3-nitropyridin-4-amine.
Step 3: Reduction to N4-Cyclopentylpyridine-3,4-diamine
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Dissolve N4-Cyclopentyl-3-nitropyridin-4-amine (1 equivalent) in a suitable solvent such as methanol or ethanol.
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Add a reducing agent, such as palladium on carbon (10 mol%), under an inert atmosphere.
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Introduce hydrogen gas via a balloon or a hydrogenation apparatus.
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Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC).
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude N4-Cyclopentylpyridine-3,4-diamine.
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If necessary, purify the product further by recrystallization or column chromatography.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for N4-Cyclopentylpyridine-3,4-diamine, the structurally related compound 3,4-diaminopyridine is a known potassium channel blocker used in the treatment of certain neuromuscular disorders. It acts by prolonging the action potential at the nerve terminal, which in turn enhances the influx of calcium ions and increases the release of neurotransmitters. It is plausible that N4-Cyclopentylpyridine-3,4-diamine could exhibit similar or modulated activity at ion channels.
Furthermore, various N4-substituted pyridine-3,4-diamines have been investigated for their potential as kinase inhibitors in cancer therapy. The cyclopentyl group may confer specific binding properties that could be explored in this context.
Hypothetical Signaling Pathway: Modulation of Synaptic Transmission
Based on the activity of 3,4-diaminopyridine, a potential mechanism of action for N4-Cyclopentylpyridine-3,4-diamine at the neuromuscular junction is proposed below.
Conclusion
N4-Cyclopentylpyridine-3,4-diamine is a chemical entity with potential for further investigation in drug discovery and development. While experimental data is currently limited, this guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic approach. The structural similarities to known biologically active molecules, particularly ion channel modulators, suggest that future research into the pharmacological profile of N4-Cyclopentylpyridine-3,4-diamine could be a promising endeavor. Researchers are encouraged to experimentally validate the predicted properties and explore the potential therapeutic applications of this compound.
